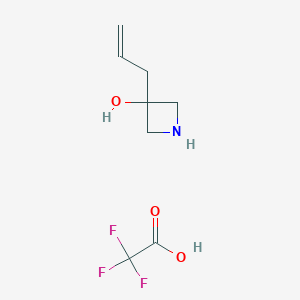

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO3. It is also known by its IUPAC name, 3-allylazetidine 2,2,2-trifluoroacetate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)azetidin-3-ol typically involves the reaction of azetidine derivatives with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The resulting product is then treated with trifluoroacetic acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Prop-2-en-1-yl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 3-(Prop-2-en-1-yl)azetidin-3-ol; Trifluoroacetic Acid

This compound, also known as 3-allylazetidine 2,2,2-trifluoroacetate, is a chemical compound with the molecular formula C8H12F3NO3. This compound has applications spanning medicinal chemistry, materials science, and biological studies. Its unique trifluoroacetate group enhances its stability and solubility, making it suitable for various research applications.

Anticancer Properties

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. The compound's primary mechanism of action involves binding to the colchicine-binding site on tubulin, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Effects on Breast Cancer Cells

- The compound has shown tubulin-destabilizing effects, inhibiting cell proliferation and inducing apoptosis in MCF-7 and MDA-MB-231 breast cancer cells.

- In vitro antiproliferative activities in MCF-7 breast cancer cells were significant, particularly for compounds 9h, 9q, 9r, 10p, and 10r .

- 3-(Prop-1-en-2-yl)azetidinones 9a -9x , 3-Allylazetidinones 10a -10s and 3-butadienyl-β-lactams 11a -11s were examined in the human breast cancer cell line MCF-7 (ER positive), with CA-4 used as a reference compound .

The following table summarizes the effects observed in various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | ~0.5 | Apoptosis induction |

| MDA-MB-231 (breast) | ~0.7 | Cell cycle arrest |

| HT-29 (colon cancer) | ~1.0 | Antiproliferative activity |

Other Potential Applications

- Cannabinoid Receptor Modulation: Substituted 3-alkyl and 3-alkenyl azetidine derivatives are modulators of the Cannabinoid-1 (CB1) receptor, useful in treating diseases mediated by the CB1 receptor . They act as antagonists and/or inverse agonists of the CB1 receptor .

- Treatment of Neurological Disorders: These compounds are useful as centrally acting drugs for treating psychosis, memory deficits, cognitive disorders, migraine, neuropathy, neuro-inflammatory disorders (such as multiple sclerosis and Guillain-Barre syndrome), and inflammatory sequelae of viral encephalitis, cerebral vascular accidents, head trauma, anxiety disorders, stress, epilepsy, Parkinson's disease, movement disorders, and schizophrenia .

- Substance Abuse and Eating Disorders: They can also treat substance abuse disorders, particularly those related to opiates, alcohol, marijuana, and nicotine, including smoking cessation. Additionally, they are useful in treating obesity or eating disorders associated with excessive food intake and related complications like left ventricular hypertrophy .

- Antiviral Activity: Some azetidinone derivatives have shown antiviral activity against human coronaviruses, suggesting broader applications for compounds like 3-(Prop-2-en-1-yl)azetidin-3-ol.

Case Studies

Study on Breast Cancer Cells:

- A study evaluated the antiproliferative activity of 3-(Prop-2-en-1-yl)azetidin-3-ol against several breast cancer cell lines.

- Results indicated a significant reduction in cell viability at nanomolar concentrations, with a detailed analysis showing increased markers for apoptosis such as caspase activation.

Pharmacokinetic Profiling:

- Pharmacokinetic profiling of a related compound, 4-(azetidin-1-yl)-3-methylpiperidine (compound 31), was conducted in rats, dogs, and cynomolgus monkeys .

- The in vivo clearance of compound 31 across species was within twofold of predicted hepatic clearance, demonstrating good in vivo/in vitro correlation .

Wirkmechanismus

The mechanism of action of 3-(Prop-2-en-1-yl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Prop-1-en-2-yl)azetidin-2-one

- 3-Allylazetidin-2-one

- 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid is unique due to its trifluoroacetate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and solubility, making it more suitable for various applications compared to its analogues .

Biologische Aktivität

3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

- Molecular Formula : C8H12F3NO3

- Molecular Weight : 211.184 g/mol

- CAS Number : 2126162-15-8

The compound features a trifluoroacetate group, which enhances its stability and solubility compared to similar compounds, making it suitable for various applications in biological research.

Synthesis

The synthesis of 3-(Prop-2-en-1-yl)azetidin-3-ol typically involves the reaction of azetidine derivatives with allyl bromide under basic conditions. Common bases used include sodium hydride or potassium carbonate, facilitating nucleophilic substitution reactions.

Anticancer Properties

Research indicates that 3-(Prop-2-en-1-yl)azetidin-3-ol exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown efficacy in:

- Breast Cancer : The compound has demonstrated tubulin-destabilizing effects, inhibiting cell proliferation and inducing apoptosis in MCF-7 and MDA-MB-231 breast cancer cells .

The primary mechanism of action involves binding to the colchicine-binding site on tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The following table summarizes the effects observed in various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | ~0.5 | Apoptosis induction |

| MDA-MB-231 (breast) | ~0.7 | Cell cycle arrest |

| HT-29 (colon cancer) | ~1.0 | Antiproliferative activity |

Case Studies

- Study on Breast Cancer Cells : A study evaluated the antiproliferative activity of 3-(Prop-2-en-1-yl)azetidin-3-ol against several breast cancer cell lines. Results indicated a significant reduction in cell viability at nanomolar concentrations, with a detailed analysis showing increased markers for apoptosis such as caspase activation .

- Antiviral Activity : While primarily studied for anticancer properties, some derivatives of azetidinone compounds have shown antiviral activity against human coronaviruses, indicating potential broader applications for compounds like 3-(Prop-2-en-1-yl)azetidin-3-ol .

Research Findings

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry:

Eigenschaften

IUPAC Name |

3-prop-2-enylazetidin-3-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h2,7-8H,1,3-5H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKNASPSWSDRQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CNC1)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.